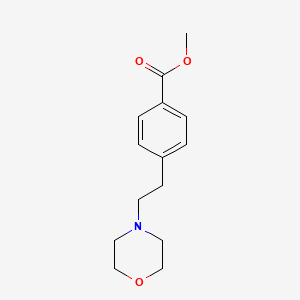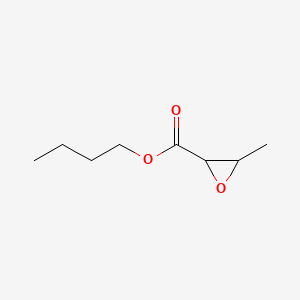
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is a quinoline derivative with a cyclopropyl group attached to the ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the condensation of 2-cyclopropylquinoline-3-carbaldehyde with malonic acid derivatives under basic conditions.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-cyclopropylquinoline-3-boronic acid with an appropriate halide in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, dimethylformamide.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Cyclopropyl-quinoline-3-ol derivatives.
Substitution: Alkylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Employed in the development of fluorescent materials and organic semiconductors.
Mécanisme D'action
The compound exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It may disrupt bacterial cell membranes and interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is unique due to its cyclopropyl group, which enhances its biological activity compared to other quinoline derivatives. Similar compounds include:
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylacrylaldehyde
These compounds share structural similarities but differ in their substituents and biological activities.
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-cyclopropyl-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C14H13NO/c16-14(7-10-5-6-10)12-8-11-3-1-2-4-13(11)15-9-12/h1-4,8-10H,5-7H2 |
Clé InChI |
ULYCKOZPJHYQAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(=O)C2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-hydroxy-3-(3-methoxyphenyl)propyl]carbamate](/img/structure/B15358565.png)
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)

![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)



![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)





![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)
